molecular formula C25H23NO5S B431260 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide CAS No. 432014-77-2

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide

Cat. No.: B431260
CAS No.: 432014-77-2
M. Wt: 449.5g/mol
InChI Key: VQIHVNJYEXYLGL-UHFFFAOYSA-N
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Description

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a naphthobenzofuran core, a dimethyl group, and a methoxybenzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the naphthobenzofuran core, followed by the introduction of the dimethyl and methoxybenzenesulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide
  • N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the methoxybenzenesulfonamide group. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

432014-77-2

Molecular Formula

C25H23NO5S

Molecular Weight

449.5g/mol

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C25H23NO5S/c1-25(2)13-21(27)23-19-12-20(26-32(28,29)16-10-8-15(30-3)9-11-16)17-6-4-5-7-18(17)24(19)31-22(23)14-25/h4-12,26H,13-14H2,1-3H3

InChI Key

VQIHVNJYEXYLGL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 2
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 3
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 4
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 5
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide

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